An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS Number: 1523570-95-7), a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also incorporates detailed information on its corresponding free base, 3-Amino-1-methylpyridin-2(1H)-one (CAS Number: 33631-01-5), to provide a thorough understanding of its chemical nature and potential applications.
Chemical Identity and Physicochemical Properties
3-Amino-1-methylpyridin-2(1H)-one hydrochloride is the salt form of the parent compound, 3-Amino-1-methylpyridin-2(1H)-one. The hydrochloride salt is expected to exhibit increased aqueous solubility and crystallinity compared to the free base, which can be advantageous for certain pharmaceutical and experimental applications.
Table 1: Physicochemical Properties
| Property | 3-Amino-1-methylpyridin-2(1H)-one hydrochloride | 3-Amino-1-methylpyridin-2(1H)-one (Free Base) |
| CAS Number | 1523570-95-7 | 33631-01-5 |
| Molecular Formula | C₆H₉ClN₂O[1] | C₆H₈N₂O[2] |
| Molecular Weight | 160.6 g/mol [1] | 124.14 g/mol [2] |
| Appearance | Solid[1] | Brown to black solid[3] |
| Purity | ≥95%[1] | ≥97% |
| Melting Point | No data available | 60-62 °C[4] |
| Boiling Point | No data available | 296.0 ± 29.0 °C (Predicted)[3] |
| pKa | No data available | 3.54 ± 0.20 (Predicted)[3] |
| Storage | Sealed in dry, room temperature[5] | 2-8°C, protect from light[3] |
Synthesis and Characterization
While a specific synthesis protocol for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride is not detailed in the available literature, it can be readily prepared by treating the free base with hydrochloric acid in a suitable solvent.
The synthesis of the free base, 3-Amino-1-methylpyridin-2(1H)-one, can be achieved through several methods:
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Direct Amination: This involves the amination of 1-methylpyridin-2-one.[6]
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Palladium-Catalyzed Coupling: These reactions utilize the pyridinone scaffold as a directing group to facilitate bond formation.[6]
-
Cyclization Reactions: Intramolecular cyclization of appropriate precursors can also yield the desired product.[6]
Characterization of the synthesized compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[6]
Diagram 1: General Synthesis Pathway
Caption: General synthesis workflow for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride.
Applications in Research and Development
The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor.[7] This characteristic makes derivatives of 3-Amino-1-methylpyridin-2(1H)-one valuable for designing molecules that can interact with biological targets.
Medicinal Chemistry
The presence of the amino and pyridinone functional groups suggests potential for diverse biological activities.[6] Research on related pyridinone derivatives has revealed a broad spectrum of therapeutic potential, including:
-
Antitumor and Antimicrobial Activity: The pyridinone core is found in numerous compounds with these properties.[7]
-
Anti-inflammatory Effects: Derivatives have been explored for their anti-inflammatory potential.[6]
-
Enzyme Inhibition: Related compounds have shown inhibitory activity against specific enzymes, suggesting potential applications in various diseases.[6] For instance, some derivatives have been investigated as potential treatments for conditions like ischemic stroke.[6]
-
Antioxidant Properties: Some derivatives have demonstrated significant antiradical activity, indicating potential therapeutic use against oxidative stress.[6]
Organic Synthesis and Catalysis
3-Amino-1-methylpyridin-2(1H)-one and its derivatives are useful intermediates in organic synthesis. The amino group can be further functionalized to create more complex molecules.[6]
-
Palladium-Catalyzed Reactions: The pyridinone moiety can act as a directing group in palladium-catalyzed reactions, enabling the selective functionalization of other parts of a molecule.[6]
-
Ligand in Catalysis: The ability of the compound to coordinate with metals makes it a valuable ligand in catalysis, particularly in organic synthesis.[6]
Diagram 2: Potential Application Areas
Caption: Key application areas for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride.
Safety and Handling
The available safety data for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride indicates that it should be handled with care.
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before working with this compound. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.
Future Directions
The unique structural features of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride position it as a compound of interest for further investigation. Future research could focus on:
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Elucidation of Specific Biological Targets: Identifying the specific enzymes or receptors with which this compound and its derivatives interact could lead to the development of novel therapeutics.
-
Expansion of the Chemical Space: Synthesizing a library of derivatives by modifying the amino group and the pyridinone ring could uncover compounds with enhanced potency and selectivity for various biological targets.
-
Exploration in Materials Science: Investigating the potential of this compound in the development of new functional materials, such as polymers or dyes, could open up new avenues of application.
References
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3-Amino-1-methylpyrazin-1-ium chloride - PMC - NIH. Available at: [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available at: [Link]
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3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem. Available at: [Link]
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Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O - ResearchGate. Available at: [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. Available at: [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
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Crystal structure of 3-amino-1-propylpyridinium bromide - ResearchGate. Available at: [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available at: [Link]
-
3-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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